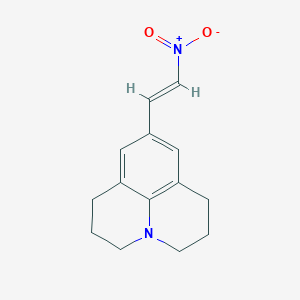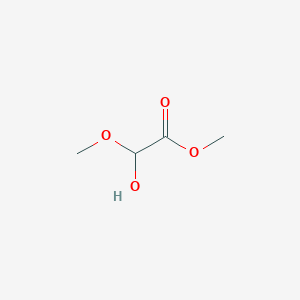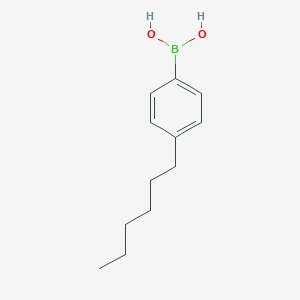
4-Hexylphenylboronic acid
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related boronic acid derivatives, such as poly(para-2,5-di-n-hexylphenylene) through palladium-catalyzed coupling of brominated hexylbenzeneboronic acids, highlights the importance of boronic acids in polymer chemistry. The reaction yields structurally homogeneous products with high degrees of polymerization, indicating the efficiency of boronic acids in facilitating such transformations (Rehahn, Schlüter, Wegner, & Feast, 1989).
Molecular Structure Analysis
The solid-state structures of boronic acid derivatives, such as 4-carboxyphenylboronic acid and its hydrates, have been extensively studied to understand their crystallization patterns from different solvents. These studies reveal significant details about the conformation of the boronic acid moiety and the role of water in the molecular arrangement within the crystal lattice, providing insights into the structural aspects of similar boronic acids (SeethaLekshmi & Pedireddi, 2007).
Chemical Reactions and Properties
Boronic acids are pivotal in the design and synthesis of supramolecular assemblies. Their ability to form O–H⋯N hydrogen bonds with heteroatoms and to participate in C–H⋯O hydrogen bonding interactions underscores their versatility in creating complex structures and highlights their chemical reactivity (Pedireddi & Seethalekshmi, 2004).
Physical Properties Analysis
The study of vibrational spectroscopy and theoretical calculations of compounds similar to 4-hexylphenylboronic acid, such as 4-mercaptophenylboronic acid, provides detailed insights into their physical properties. The investigation of molecular dimer formation and hydrogen bonding reveals how these interactions influence the physical characteristics of boronic acids, including their vibrational spectra and potential energy distributions (Parlak et al., 2015).
Chemical Properties Analysis
Extended studies on derivatives of phenylboronic acids, including hexakis(dialkoxyphenyl)triphenylenes and their subsequent cyclodehydrogenation products, illustrate the chemical properties of boronic acid compounds. These investigations into mesomorphic properties and molecularly resolved scanning tunneling microscopy images provide valuable data on the chemical behavior and applications of boronic acid derivatives in materials science (Yatabe et al., 2000).
Wissenschaftliche Forschungsanwendungen
Endocrine Disrupting Activities : Lopez-Espinosa et al. (2009) found that 4-Hexylphenylboronic acid is used in research related to endocrine disrupting activities in wildlife and humans. This is highlighted in the study "Nonylphenol and octylphenol in adipose tissue of women in Southern Spain" (Lopez-Espinosa et al., 2009).
Bioorthogonal Coupling Reactions : Dilek et al. (2015) demonstrated its usefulness for bioorthogonal coupling reactions, such as protein conjugation, under physiologically compatible conditions. This is discussed in "Rapid formation of a stable boron-nitrogen heterocycle in dilute, neutral aqueous solution for bioorthogonal coupling reactions" (Dilek et al., 2015).
Weed Eradication : Blackman (1945) studied its potential use in weed eradication as a chemical method in "Plant-Growth Substances as Selective Weed-Killers: A Comparison of Certain Plant-Growth Substances with other Selective Herbicides" (Blackman, 1945).
Saccharide Detection : According to Steinmeyer and Wagenknecht (2018), it can be used in applications like saccharide detection based on fluorescent DNA aptamers, as detailed in "Synthesis of DNA Modified with Boronic Acid: Compatibility to Copper(I)-Catalyzed Azide-Alkyne Cycloaddition" (Steinmeyer & Wagenknecht, 2018).
Selective Recognition of Cell-Surface Glycoconjugates : Dowlut and Hall (2006) found that ortho-Hydroxymethyl phenylboronic acid, a related compound, is more soluble in aqueous solvents and useful for selective recognition of cell-surface glycoconjugates, as explored in "An improved class of sugar-binding boronic acids, soluble and capable of complexing glycosides in neutral water" (Dowlut & Hall, 2006).
Zukünftige Richtungen
The interest in boronic acids, including 4-Hexylphenylboronic acid, has been growing, especially after the discovery of the drug bortezomib . They have several activities, such as anticancer, antibacterial, antiviral activity, and even their application as sensors and delivery systems . This review reinforces the relevance of extending the studies with boronic acids in medicinal chemistry, in order to obtain new promising drugs shortly .
Eigenschaften
IUPAC Name |
(4-hexylphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19BO2/c1-2-3-4-5-6-11-7-9-12(10-8-11)13(14)15/h7-10,14-15H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFYBKGAFWFRFRJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)CCCCCC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19BO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70400715 | |
| Record name | 4-Hexylphenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70400715 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Hexylphenylboronic acid | |
CAS RN |
105365-50-2 | |
| Record name | 4-Hexylphenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70400715 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Hexylphenylboronic Acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

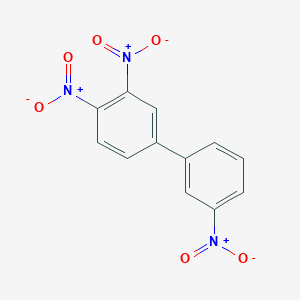
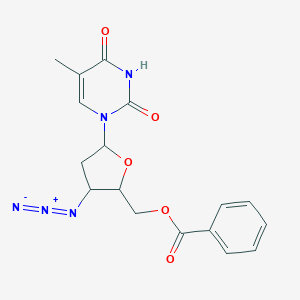
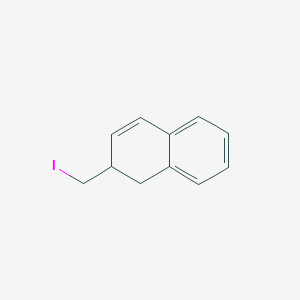
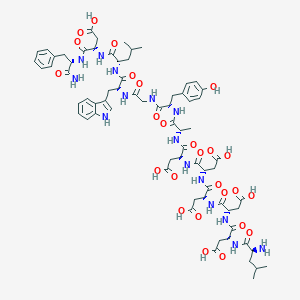
![[(4-Chlorophenyl)-cyanomethyl] benzoate](/img/structure/B34599.png)
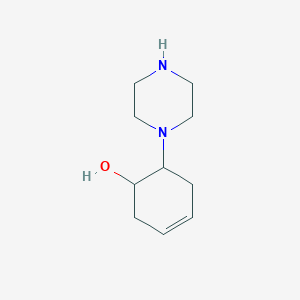
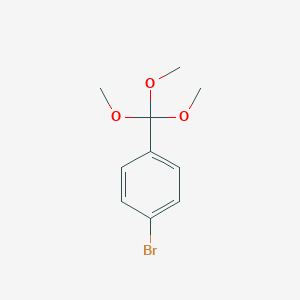
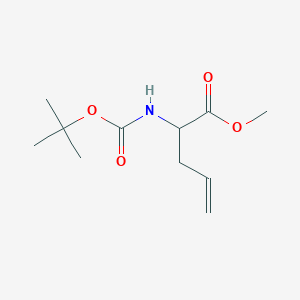
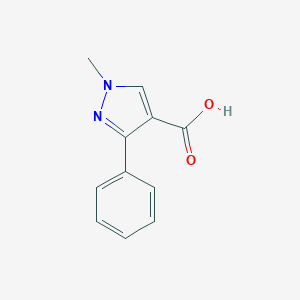
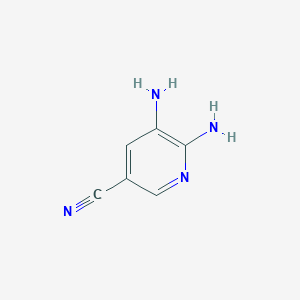
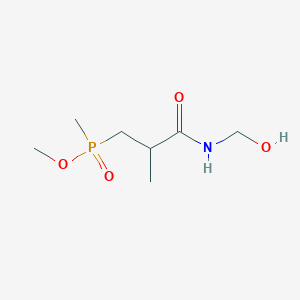
![1-[2-(4-fluorophenyl)ethyl]-4-(1H-imidazol-5-yl)piperidine](/img/structure/B34608.png)
